

Application Notes and Protocols: BDP8900 In Vitro Kinase Assay

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Compound of Interest

Compound Name: BDP8900

Cat. No.: B15495926

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Abstract

BDP8900 is a highly potent and selective inhibitor of Myotonic dystrophy-related Cdc42-binding kinase (MRCK).[1][2][3] This document provides a detailed protocol for conducting an in vitro kinase assay to characterize the inhibitory activity of **BDP8900** against MRCK and to assess its selectivity against other kinases. The protocol is based on a common method that measures the amount of ADP produced, which is directly proportional to kinase activity.[4] This application note also includes a summary of the reported inhibitory activity of **BDP8900** and a visual representation of the experimental workflow.

Introduction

Myotonic dystrophy-related Cdc42-binding kinases (MRCK α and MRCK β) are serine/threonine kinases that play a crucial role in regulating the actin-myosin cytoskeleton.[5] Dysregulation of MRCK activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[3] **BDP8900** has emerged as a potent and selective inhibitor of MRCK, demonstrating an IC₅₀ of 43 nM for MRCK β and over 100-fold selectivity against the closely related ROCK1 and ROCK2 kinases.[1][2] In vitro kinase assays are essential for determining the potency and selectivity of small molecule inhibitors like **BDP8900**. [6] The following protocol provides a robust framework for assessing the inhibitory potential of **BDP8900** in a biochemical assay format.

Data Presentation

The following table summarizes the in vitro kinase inhibitory activity of **BDP8900** against a panel of selected kinases. This data is essential for understanding the selectivity profile of the compound.

Kinase	IC50 (nM)
MRCK β	43
MRCK α	Similar activity to MRCK β [3]
ROCK1	>100-fold selectivity vs MRCK β [1] [2]
ROCK2	>100-fold selectivity vs MRCK β [1] [2]

Note: The IC50 values are derived from published literature and may vary depending on the specific assay conditions.

Experimental Protocol: BDP8900 In Vitro Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of **BDP8900** against a target kinase, such as MRCK β . The assay measures the amount of ADP produced during the kinase reaction, which is a direct indicator of enzyme activity. Commercial ADP-Glo™ Kinase Assay kits provide a convenient and sensitive method for this measurement.

Materials and Reagents

- Target Kinase: Purified recombinant human MRCK β (or other kinase of interest)
- Kinase Substrate: A suitable substrate for the target kinase (e.g., a peptide substrate with a phosphorylation site recognized by MRCK β)
- **BDP8900**: Stock solution in DMSO
- ATP: Adenosine 5'-triphosphate

- Assay Buffer: (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).
Note: The optimal buffer composition may vary for different kinases and should be determined empirically.
- ADP-Glo™ Kinase Assay Kit: (Promega) or similar ADP detection system
- 384-well plates: Low-volume, white, flat-bottom
- Plate reader: Capable of measuring luminescence

Assay Procedure

- Compound Preparation:
 - Prepare a serial dilution of **BDP8900** in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM in 10-point, 3-fold dilutions.
 - Include a DMSO-only control (vehicle control) representing 0% inhibition and a no-kinase control for background subtraction.
- Assay Plate Setup:
 - Add 1 µL of the serially diluted **BDP8900** or DMSO to the wells of a 384-well plate.
- Kinase Reaction:
 - Prepare a kinase/substrate solution in assay buffer. The optimal concentrations of the kinase and substrate should be predetermined and are typically in the low nanomolar and micromolar range, respectively.^[4]
 - Add 5 µL of the kinase/substrate solution to each well containing the compound.
 - Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
 - Initiate the kinase reaction by adding 5 µL of ATP solution (in assay buffer) to each well. The final ATP concentration should ideally be at or near the K_m for the specific kinase.

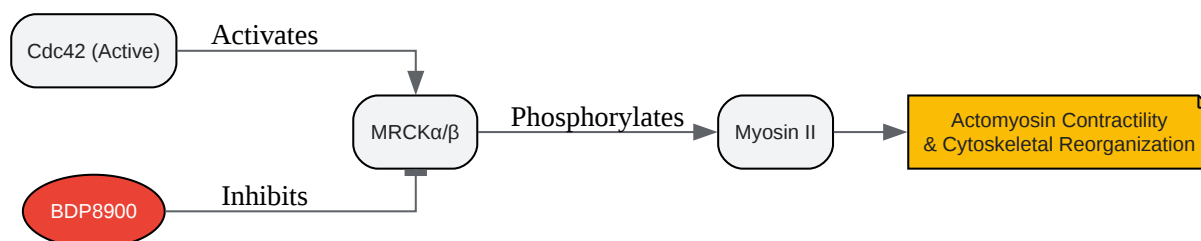
- Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
- Signal Detection (using ADP-Glo™ Assay):
 - Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent will deplete the remaining ATP.
 - Incubate the plate for 40 minutes at room temperature.
 - Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the generated ADP back to ATP and provide the necessary components for a luciferase reaction.
 - Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
 - Measure the luminescence using a plate reader.

Data Analysis

- Background Subtraction: Subtract the average luminescence signal from the "no kinase" control wells from all other wells.
- Percentage Inhibition Calculation: Calculate the percentage of inhibition for each **BDP8900** concentration using the following formula:
- IC50 Determination: Plot the percentage of inhibition against the logarithm of the **BDP8900** concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Mandatory Visualizations

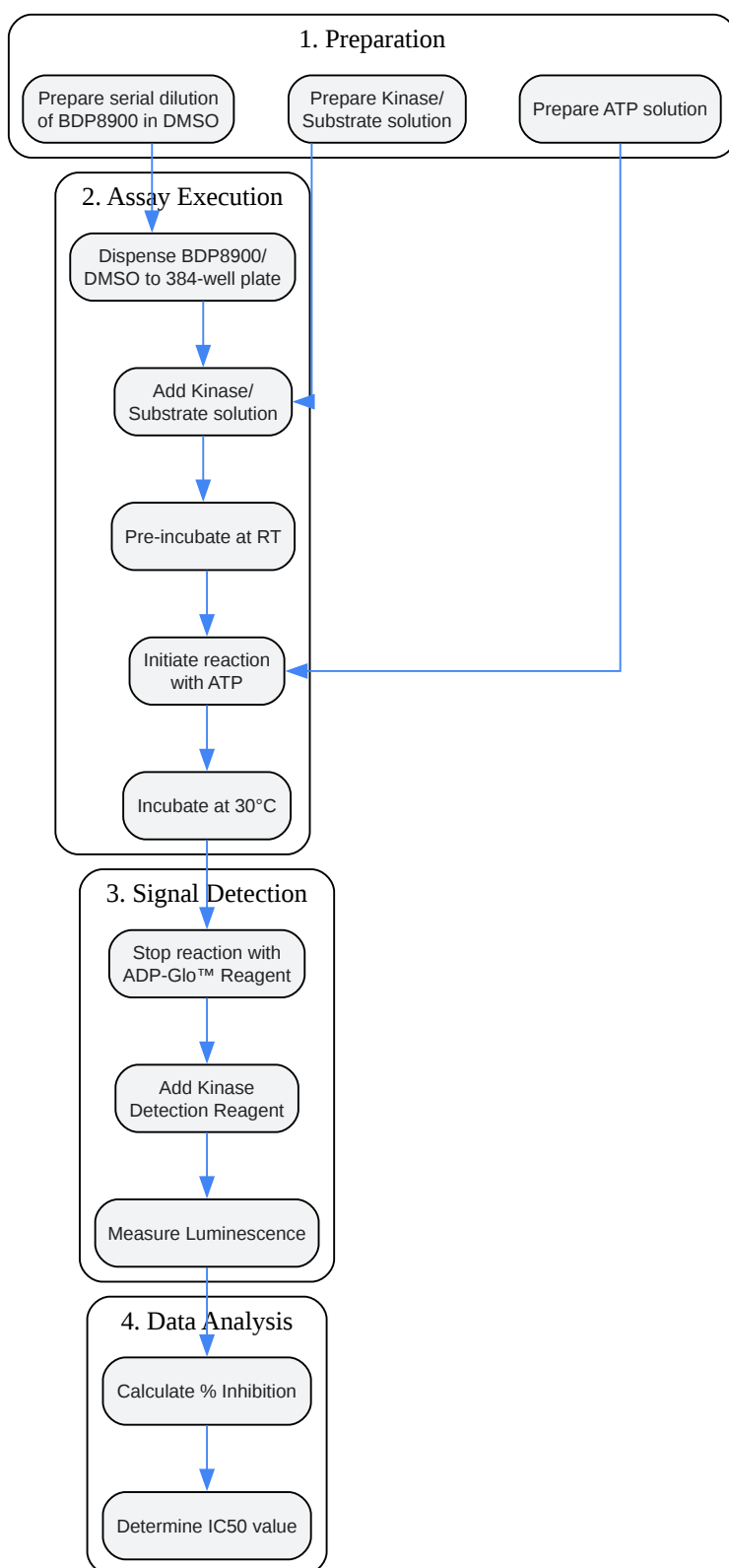
Signaling Pathway



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Caption: **BDP8900** inhibits the MRCK signaling pathway.

Experimental Workflow



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Caption: Workflow for the **BDP8900** in vitro kinase assay.

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